molecular formula C12H15N3O3 B2735565 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 885953-58-2

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No. B2735565
CAS RN: 885953-58-2
M. Wt: 249.27
InChI Key: QGODDAWRZCNWFQ-UHFFFAOYSA-N
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Description

The compound “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is structurally categorized as a phenethylamine . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .


Molecular Structure Analysis

The molecular formula of 2-(3,4-dimethoxyphenyl)ethanamine is C10H15NO2 . The structure of the synthesized compounds was confirmed by spectral methods .


Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .


Physical And Chemical Properties Analysis

The melting point of 2-(3,4-dimethoxyphenyl)ethanamine is 195-196℃ (ethanol). It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). It forms a crystalline solid .

Mechanism of Action

It inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase .

Safety and Hazards

The safety symbol for 2-(3,4-dimethoxyphenyl)ethanamine is GHS07. The hazard statements are H335-H315-H319. The precautionary statements are P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P. It is classified as an irritant .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSTZDJKPNQHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

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